molecular formula C18H20Cl2N2O4S B2828238 1-((1R,5S)-8-((2,4-dichloro-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2058890-83-6

1-((1R,5S)-8-((2,4-dichloro-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2828238
CAS No.: 2058890-83-6
M. Wt: 431.33
InChI Key: WDJQEDDUEAECJC-UHFFFAOYSA-N
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Description

1-((1R,5S)-8-((2,4-dichloro-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a bicyclic octane ring system fused with a pyrrolidine-2,5-dione moiety, and is substituted with a dichloromethylphenylsulfonyl group. Its intricate structure suggests potential utility in medicinal chemistry, particularly in the design of novel therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1R,5S)-8-((2,4-dichloro-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route may include:

  • Formation of the bicyclic octane ring system through a Diels-Alder reaction.
  • Introduction of the pyrrolidine-2,5-dione moiety via a cyclization reaction.
  • Substitution with the dichloromethylphenylsulfonyl group using sulfonylation reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-((1R,5S)-8-((2,4-dichloro-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents, enhancing the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or sulfonyl chlorides (RSO2Cl) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-((1R,5S)-8-((2,4-dichloro-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((1R,5S)-8-((2,4-dichloro-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, potentially altering their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

  • 1-((1R,5S)-8-((2,4-dichlorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
  • 1-((1R,5S)-8-((2,4-dichloro-5-ethylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

Comparison: Compared to these similar compounds, 1-((1R,5S)-8-((2,4-dichloro-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is unique due to the presence of the methyl group on the dichlorophenyl ring. This structural difference can influence the compound’s chemical reactivity, biological activity, and overall properties, making it a distinct entity in its class.

Properties

IUPAC Name

1-[8-(2,4-dichloro-5-methylphenyl)sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O4S/c1-10-6-16(15(20)9-14(10)19)27(25,26)22-11-2-3-12(22)8-13(7-11)21-17(23)4-5-18(21)24/h6,9,11-13H,2-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJQEDDUEAECJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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